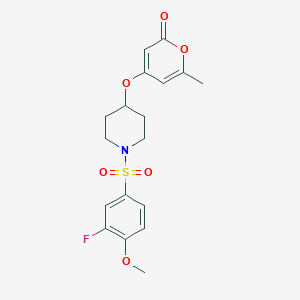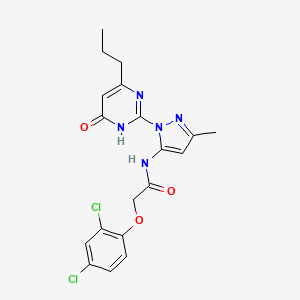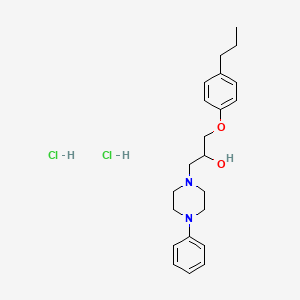
Allylhydrazine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Allylhydrazine dihydrochloride is an organic compound with the molecular formula C₃H₁₀Cl₂N₂. It is a derivative of hydrazine, featuring an allyl group attached to the nitrogen atom. This compound is primarily used in research settings due to its ability to inhibit cellular kinases and its potential anti-cancer properties .
準備方法
Synthetic Routes and Reaction Conditions:
Classical Method: The traditional synthesis of allylhydrazine involves the allylation of hydrazine hydrate with allyl halides such as allyl bromide or allyl chloride. This reaction typically yields a mixture of mono- and diallyl hydrazines.
Protective Group Strategy: To improve selectivity and yield, a protective group strategy can be employed. This involves the use of Boc-hydrazines (e.g., tri-Boc-hydrazine) to selectively produce allylhydrazine.
Industrial Production Methods: Industrial production of allylhydrazine dihydrochloride typically involves the reaction of allyl alcohol with acidified hydrogen chloride gas. This method provides a yield of about 50% .
化学反応の分析
Types of Reactions:
Oxidation: Allylhydrazine can undergo oxidation reactions, often leading to the formation of nitrogen oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert allylhydrazine into simpler hydrazine derivatives.
Substitution: Allylhydrazine can participate in substitution reactions, where the allyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Various alkylating agents and catalysts can be employed to facilitate substitution reactions.
Major Products:
Oxidation: Nitrogen oxides and other oxidized nitrogen compounds.
Reduction: Simpler hydrazine derivatives.
Substitution: A variety of substituted hydrazine compounds depending on the reagents used
科学的研究の応用
Allylhydrazine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: Allylhydrazine is an inhibitor of cellular kinases, making it useful in studies related to cell signaling and cancer research.
Medicine: Due to its potential anti-cancer properties, allylhydrazine is studied for its effects on colon, prostate, breast, and lung cancer cells.
Industry: It is used in the synthesis of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of allylhydrazine dihydrochloride involves the inhibition of cellular kinases. This inhibition disrupts cell signaling pathways, leading to the suppression of cancer cell growth and proliferation. The compound also inhibits angiogenesis by preventing the formation of new blood vessels, which is crucial for tumor growth and metastasis .
類似化合物との比較
Hydrazine: A simpler derivative of allylhydrazine, used in various industrial applications.
Diallylhydrazine: A compound with two allyl groups attached to the nitrogen atom, used in organic synthesis.
Boc-hydrazines: Protected hydrazine derivatives used in selective synthesis reactions.
Uniqueness: Allylhydrazine dihydrochloride is unique due to its specific inhibition of cellular kinases and its potential anti-cancer properties. Unlike simpler hydrazine derivatives, it has a more targeted mechanism of action, making it valuable in cancer research and therapeutic development .
特性
IUPAC Name |
prop-2-enylhydrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2.2ClH/c1-2-3-5-4;;/h2,5H,1,3-4H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQSEEDEVFOVQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)naphthalen-2-ol](/img/structure/B2637994.png)


![methyl 4-({6,7-dimethoxy-2-[(2-methoxyethyl)carbamothioyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methoxy)benzoate](/img/structure/B2637998.png)
![3-[(2,5-dioxopyrrolidin-1-yl)methyl]-N-(diphenylmethyl)azetidine-1-carboxamide](/img/structure/B2637999.png)
![methyl 2-(3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonylamino)acetate](/img/structure/B2638000.png)
![2-(3-methylphenyl)-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}ethan-1-one](/img/structure/B2638001.png)

![2-(4-methoxyphenoxy)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide](/img/structure/B2638006.png)

![8-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2638009.png)

![2-(4-methoxybenzamido)-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2638013.png)
